Superior Cytotoxicity Against T98G Glioblastoma Cells Compared to Rupicolin B
In a head-to-head MTT assay on T98G glioblastoma cells, rupicolin A exhibited an IC50 of 15 μM, compared to 26 μM for rupicolin B, representing a 1.73-fold increase in potency [1]. On U87MG cells, rupicolin A (IC50 38 μM) also outperformed rupicolin B (IC50 64 μM) [1].
| Evidence Dimension | Cytotoxicity (IC50) against T98G glioblastoma cells |
|---|---|
| Target Compound Data | IC50: 15 μM (T98G); 38 μM (U87MG) |
| Comparator Or Baseline | Rupicolin B: IC50 26 μM (T98G); 64 μM (U87MG) |
| Quantified Difference | 1.73-fold more potent on T98G; 1.68-fold more potent on U87MG |
| Conditions | 48 h treatment, MTT assay, T98G and U87MG glioblastoma cell lines |
Why This Matters
This head-to-head data allows researchers to rationally select rupicolin A over rupicolin B for glioblastoma studies, expecting nearly double the potency.
- [1] Tsiftsoglou, O.S., et al. Isolation of Secondary Metabolites from Achillea grandifolia Friv. (Asteraceae) and Main Compounds' Effects on a Glioblastoma Cellular Model. Pharmaceutics, 2023, 15(5), 1383. View Source
